1,3,5-Trioxane

Descripción general

Descripción

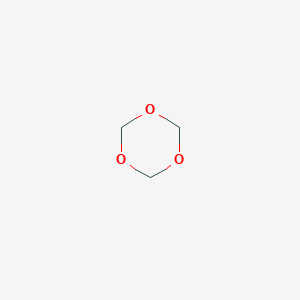

1,3,5-Trioxane is a chemical compound with the molecular formula C₃H₆O₃. It is a white, highly water-soluble solid with a chloroform-like odor. This compound is a stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms .

Métodos De Preparación

1,3,5-Trioxane can be synthesized through the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . In industrial settings, the production of this compound typically involves a liquid-phase method using formaldehyde in the presence of homogeneous acid-type catalysts, such as sulfuric acid . The process includes synthesis, extraction, and isolation from the reaction mass, followed by purification and storage at elevated temperatures to ensure product stability .

Análisis De Reacciones Químicas

1,3,5-Trioxane undergoes various chemical reactions, primarily involving the release of formaldehyde. Some key reactions include:

Thermal Decomposition: At elevated temperatures, this compound decomposes to release formaldehyde, paraformaldehyde, and formic acid.

Polymerization: It can polymerize to form polyoxymethylene plastics.

Photochemical Reactions: Under photochemical conditions, this compound can undergo cycle-opening dissociation.

Common reagents and conditions used in these reactions include acidic catalysts for trimerization and elevated temperatures for decomposition and polymerization.

Aplicaciones Científicas De Investigación

Energy Applications

Fuel Composition

1,3,5-Trioxane has been investigated as a component in fuel formulations. It can be used as a slurry agent for transporting viscous fuels and as a fuel itself. The combination of trioxane with methanol allows for the effective transport of energy values from light hydrocarbons and carbon dioxide sources. This method is particularly relevant in the context of developing alternative energy sources to meet increasing global demands .

Case Study: Methanol and Trioxane Compositions

Research indicates that compositions of methanol and trioxane can be produced from gases containing carbon dioxide and light hydrocarbons. These compositions not only serve as fuels but also enhance the efficiency of transporting solid fuels like asphalt and bituminous mixtures .

Industrial Applications

Binder in Manufacturing

this compound is utilized as a binder in various industrial applications due to its ability to release formaldehyde upon decomposition. This property makes it valuable in the production of textiles and wood products where strong adhesive properties are required .

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Binder in textiles | Enhances adhesion and durability in fabric production |

| Wood products | Used as an adhesive for particle board and plywood |

| Fuel tablets | Combined with hexamine for military cooking fuels |

Laboratory Applications

Source of Formaldehyde

In laboratory settings, this compound serves as an anhydrous source of formaldehyde. Its stability allows researchers to utilize it without the complications associated with handling gaseous formaldehyde .

Chemical Synthesis

Polyoxymethylene Production

Trioxane is a precursor for polyoxymethylene plastics, which are widely used in engineering applications due to their excellent mechanical properties. Approximately one million tons of polyoxymethylene are produced annually from trioxane .

Toxicological Studies

Metabolism and Excretion

Studies on the metabolism of this compound have shown that it is excreted primarily unchanged in urine. Understanding its metabolic pathways is crucial for assessing its safety in industrial applications .

Mecanismo De Acción

The primary mechanism by which 1,3,5-Trioxane exerts its effects is through the release of formaldehyde. This release occurs via thermal decomposition or photochemical reactions, leading to the formation of formaldehyde, which can then participate in various chemical processes . The molecular targets and pathways involved are primarily related to the reactivity of formaldehyde with other compounds.

Comparación Con Compuestos Similares

1,3,5-Trioxane is unique due to its stable cyclic trimer structure and its ability to release formaldehyde under specific conditions. Similar compounds include:

Formaldehyde: A simple aldehyde with the formula CH₂O, used in various chemical reactions and industrial applications.

Paraformaldehyde: A polymer of formaldehyde, used as a disinfectant and in the production of resins.

1,2,4-Trioxane: Another isomer of trioxane, with different structural and chemical properties.

1,3,5-Trithiane: A sulfur analog of this compound, with sulfur atoms replacing the oxygen atoms in the ring.

Each of these compounds has distinct properties and applications, but this compound stands out for its stability and versatility in releasing formaldehyde.

Actividad Biológica

1,3,5-Trioxane is a cyclic organic compound characterized by its unique structure, which consists of alternating carbon and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound (C₃H₆O₃) is a saturated heteromonocyclic compound with a chair conformation. Its molecular structure allows for unique interactions with biological systems, which contribute to its diverse biological activities. The compound is known for its stability and low toxicity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound derivatives. Research indicates that modifications to the trioxane structure can enhance its antimicrobial efficacy. For instance, a study evaluated a series of 1,3,5-triazine derivatives based on the trioxane framework and identified several compounds with potent antibacterial activity against various pathogens while exhibiting low hemolytic activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trioxane Derivative A | E. coli | 32 µg/mL |

| Trioxane Derivative B | S. aureus | 16 µg/mL |

| Trioxane Derivative C | P. aeruginosa | 64 µg/mL |

Antimalarial Activity

The antimalarial properties of this compound have been particularly noteworthy. Compounds derived from trioxane have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon metabolism within the parasite .

Case Study: Efficacy Against Malaria

A clinical study assessed the efficacy of a trioxane derivative in patients with uncomplicated malaria. The results indicated a rapid reduction in parasitemia levels within 24 hours of administration. Patients reported minimal side effects, highlighting the potential for trioxane-based therapies in malaria treatment .

Toxicological Profile

While exploring the biological activity of this compound, its safety profile is also essential. Studies indicate that trioxane exhibits low acute toxicity in animal models. For example, an assessment revealed that intraperitoneal administration in rats resulted in rapid elimination from tissues with no significant biaccumulation observed .

Table 2: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| NOAEL (No Observed Adverse Effect Level) | 200 mg/kg bw/day |

| Main Route of Excretion | Exhaled CO₂ |

Metabolism and Excretion

The metabolic pathway of this compound involves enzymatic transformation primarily to formaldehyde and subsequent products such as carbon dioxide and water. The rapid metabolism suggests that trioxane does not persist in biological systems long enough to accumulate to toxic levels .

Propiedades

IUPAC Name |

1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSXRVXTHVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OCOCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021925 | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F (NTP, 1992), 45 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg] | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE | |

CAS No. |

110-88-3 | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Trioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BNU65YNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 °F (NTP, 1992), 64 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of 1,3,5-trioxane?

A1: this compound has the molecular formula C3H6O3 and a molecular weight of 90.08 g/mol. Structurally, it is a six-membered ring containing three carbon atoms alternating with three oxygen atoms. Each carbon atom is bonded to two hydrogen atoms. This symmetrical arrangement leads to its classification as a heterocyclic compound.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): [] Both 1H NMR and 13C NMR provide valuable insights into the structure and dynamics of this compound. [, , ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study molecular vibrations within this compound. [, , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): This technique is valuable for investigating the electronic transitions within this compound and related radicals. []

- Rotational Spectroscopy: High-resolution rotational spectroscopy provides precise information about the rotational constants and structure of this compound, particularly relevant for its potential detection in space. [, ]

Q3: Is this compound compatible with other materials?

A3: The compatibility of this compound depends on the specific materials and conditions:

- Polymers: this compound is a monomer for polyoxymethylene (POM) synthesis. It shows compatibility with other monomers like ethylene oxide, 1,3-dioxolane, and styrene during copolymerization reactions. [, , , ]

- Solvents: It exhibits solubility in various solvents, including methanol, nitrobenzene, and chlorinated paraffins. [, , ]

- Catalysts: this compound interacts with various catalysts, including acidic catalysts like boron trifluoride etherate, phosphotungstic acid, and heteropolyacids, as well as metallic catalysts like rhodium(II). [, , , , , ]

Q4: How stable is this compound under various conditions?

A4: this compound exhibits variable stability depending on the conditions:

- Thermal Stability: It undergoes thermal decomposition at elevated temperatures, primarily yielding formaldehyde. The decomposition kinetics have been studied using techniques like shock tubes. [, , ]

- Chemical Stability: this compound is susceptible to acid-catalyzed ring-opening reactions, which are essential for its polymerization. [, , ] It can also undergo reactions like hydrogen abstraction by radicals like hydroxyl radicals and chlorine atoms. []

Q5: What is the role of catalysts in reactions involving this compound?

A5: Catalysts play a crucial role in reactions involving this compound by influencing reaction rates, selectivity, and product distribution. For instance:

- Ring-Opening Polymerization: Lewis acids, such as boron trifluoride etherate and phosphotungstic acid, are commonly employed to catalyze the ring-opening polymerization of this compound to yield polyoxymethylene. [, , , ]

- Cyclotrimerization Reactions: Keggin-type heteropolyacids have demonstrated high catalytic activity in the cyclotrimerization of aliphatic aldehydes to form the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. []

- Organic Synthesis: Rhodium(II) catalysts have been employed in denitrogenative coupling reactions with this compound to access nine-membered 1,3,5,7-trioxazonines. []

Q6: What factors influence the selectivity of reactions involving this compound?

A6: Several factors can affect reaction selectivity when working with this compound:

- Catalyst Choice: Different catalysts can favor specific reaction pathways. For example, heteropolyacids are highly selective for cyclotrimerization of aldehydes, while Lewis acids are often used for polymerization. [, ]

- Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway and selectivity. For instance, higher temperatures can lead to decomposition products rather than desired trioxane derivatives. []

- Substrate Structure: The structure of the other reactants, such as the specific aldehyde used in cyclotrimerization, can influence the selectivity towards a particular this compound derivative. []

Q7: How is computational chemistry employed in this compound research?

A7: Computational chemistry provides valuable insights into the properties and reactivity of this compound:

- Mechanism Elucidation: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the carbonylation of dimethoxymethane to methyl methoxyacetate. []

- Kinetic Modeling: Theoretical calculations, including transition state theory (TST) calculations, are essential for kinetic modeling of reactions involving this compound, such as its thermal decomposition and reactions with radicals. [, , ]

- Conformational Analysis: Computational methods allow the exploration of different conformations of this compound and the analysis of stereoelectronic effects, such as anomeric effects. []

Q8: What is the environmental fate of this compound?

A8: this compound can enter the environment through various pathways:

- Atmospheric Release: It can be released into the atmosphere from industrial processes and the degradation of certain polymers. []

Q9: How does this compound degrade in the environment?

A9:

- Atmospheric Degradation: In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals, forming radicals like c-C3H5O3(•) and (c-C3H5O3)O2(•), ultimately leading to smaller molecules like carbon dioxide and water. []

Q10: What is the solubility of this compound in different solvents?

A10: The solubility of this compound varies depending on the solvent and temperature. For instance:

- Methanol: Experimental data on the solubility of solid this compound in methanol at different temperatures has been correlated using thermodynamic models like the UNIQUAC equation. []

- Other Solvents: Solubility studies have been conducted in systems containing this compound, methyl acrylate, methyl acetate, and water using models like NRTL and UNIQUAC. []

Q11: How can this compound be recycled or managed as waste?

A11:

Q12: What are some historical milestones in this compound research?

A12:

Q13: What are some cross-disciplinary applications of this compound research?

A13:

- Polymer Science: this compound is a crucial monomer for polyoxymethylene, a high-performance engineering plastic. Research in this area involves polymerization techniques, copolymerization with various comonomers, and the development of new catalysts. [, , , ]

- Catalysis: The use of this compound in various catalytic reactions, such as those involving heteropolyacids and rhodium(II) catalysts, highlights its importance in synthetic organic chemistry. [, ]

- Astrochemistry: The potential presence of this compound and other polyoxymethylenes in comets has sparked interest in its spectroscopic characterization, as it could provide insights into prebiotic chemistry. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.